(4,6-Dichloropyridin-3-yl)methanamine dihydrochloride
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Overview
Description
(4,6-Dichloropyridin-3-yl)methanamine dihydrochloride is a chemical compound with the molecular formula C6H8Cl2N2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4,6-Dichloropyridin-3-yl)methanamine dihydrochloride typically involves the chlorination of pyridine derivatives followed by amination. One common method involves the reaction of 4,6-dichloropyridine with methanamine under controlled conditions to yield the desired product. The reaction is usually carried out in the presence of a suitable solvent and catalyst to facilitate the process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
(4,6-Dichloropyridin-3-yl)methanamine dihydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms in the pyridine ring can be substituted with other functional groups.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Condensation Reactions: It can participate in condensation reactions with other compounds to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation reactions can produce pyridine N-oxides .
Scientific Research Applications
(4,6-Dichloropyridin-3-yl)methanamine dihydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and receptor binding.
Industry: The compound is used in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (4,6-Dichloropyridin-3-yl)methanamine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Similar Compounds
- (4-Chloropyridin-3-yl)methanamine dihydrochloride
- (3-Chloropyridin-4-yl)methanamine dihydrochloride
- (4,6-Dimethylpyridin-3-yl)methanamine hydrochloride
Uniqueness
(4,6-Dichloropyridin-3-yl)methanamine dihydrochloride is unique due to the presence of two chlorine atoms at the 4 and 6 positions of the pyridine ring. This structural feature imparts specific chemical properties and reactivity, making it distinct from other similar compounds .
Properties
Molecular Formula |
C6H8Cl4N2 |
---|---|
Molecular Weight |
249.9 g/mol |
IUPAC Name |
(4,6-dichloropyridin-3-yl)methanamine;dihydrochloride |
InChI |
InChI=1S/C6H6Cl2N2.2ClH/c7-5-1-6(8)10-3-4(5)2-9;;/h1,3H,2,9H2;2*1H |
InChI Key |
BFNQRLDZNXZHLN-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CN=C1Cl)CN)Cl.Cl.Cl |
Origin of Product |
United States |
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